1-Benzylpiperidine-3-carbothioamide
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Overview
Description
1-Benzylpiperidine-3-carbothioamide is a chemical compound with the molecular formula C13H18N2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 1-Benzylpiperidine-3-carbothioamide typically involves the reaction of piperidine derivatives with benzyl halides and thiocarbamoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process is usually carried out under reflux conditions to ensure complete reaction .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Benzylpiperidine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzylpiperidine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
1-Benzylpiperidine-3-carbothioamide can be compared with other similar compounds, such as:
1-Benzylpiperidine-3-carboxamide: This compound has a similar structure but contains a carboxamide group instead of a carbothioamide group.
1-Benzylpiperidine-3-carboxylate: This ester derivative has different chemical reactivity and may be used in different synthetic applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for therapeutic research.
Properties
Molecular Formula |
C13H18N2S |
---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
1-benzylpiperidine-3-carbothioamide |
InChI |
InChI=1S/C13H18N2S/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16) |
InChI Key |
IWDZVHRSDWROAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=S)N |
Origin of Product |
United States |
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